CM-579 hydrochloride

Description

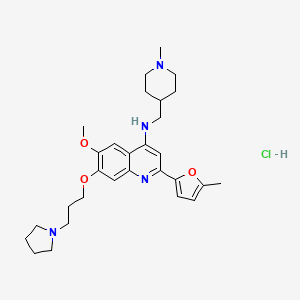

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H41ClN4O3 |

|---|---|

Molecular Weight |

529.1 g/mol |

IUPAC Name |

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C29H40N4O3.ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);1H |

InChI Key |

ADHBIPLBYVBBQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Engagement of Cm 579 Hydrochloride

Elucidation of Dual Inhibitory Activity on G9a

CM-579 hydrochloride exhibits potent inhibitory activity against G9a, a histone methyltransferase responsible for catalyzing the mono- and di-methylation of histone H3 lysine (B10760008) 9 (H3K9me2) nih.govnih.gov. This methylation mark is generally associated with transcriptional repression nih.gov.

Biochemical Characterization of G9a Inhibition (e.g., IC50, Ki determination)

Biochemical assays have characterized this compound's potency against G9a. The compound demonstrates an IC50 value of 16 nM for G9a inhibition medchemexpress.commedchemexpress.comabmole.comnih.gov. This indicates a high level of potency in directly inhibiting the enzymatic activity of G9a.

Kinetic Analysis of G9a Enzyme Modulation

While specific kinetic parameters like Ki for G9a are not extensively detailed in the provided search results, the compound's classification as a reversible inhibitor suggests it binds to the enzyme in a manner that allows for dissociation. Studies with similar compounds, such as UNC0638, which is also a G9a inhibitor, have shown competitive inhibition with the peptide substrate, with a Ki of 3.0 ± 0.05 nM, and non-competitive inhibition with the cofactor S-adenosyl-L-methionine (SAM) acs.org. This suggests that this compound likely interacts with the substrate-binding groove of G9a nih.govacs.org.

Characterization of DNA Methyltransferase Inhibition

This compound also targets DNA methyltransferases (DNMTs), enzymes crucial for maintaining DNA methylation patterns that regulate gene expression .

DNMT1 Inhibition Profile (e.g., Kd, IC50)

The compound shows significant inhibitory effects on DNMT1. Its binding affinity for DNMT1 is characterized by a Kd value of 1.5 nM medchemexpress.commedchemexpress.comtargetmol.com. Furthermore, this compound inhibits DNMT1 activity with an IC50 of 32 nM medchemexpress.commedchemexpress.comabmole.comtargetmol.com.

Inhibitory Effects on DNMT3A and DNMT3B

Beyond DNMT1, this compound also demonstrates inhibitory activity against other key DNMT family members, DNMT3A and DNMT3B. It inhibits DNMT3A with an IC50 of 92 nM and DNMT3B with an IC50 of 1000 nM medchemexpress.commedchemexpress.com.

Mechanistic Studies of DNMT-CM-579 Hydrochloride Interaction

Mechanistic insights suggest that this compound occupies the substrate-binding groove of DNMTs nih.gov. The direct interaction between DNMT1 and G9a has been previously established, where DNMT1 acts as a loading factor for G9a onto chromatin during replication, coordinating DNA and histone methylation nih.gov. This compound's dual inhibition likely leverages this interaction, potentially influencing the coordinated epigenetic regulation mediated by both enzyme families. Studies indicate that this compound, like other similar compounds, does not interact with the SAM-binding pocket but rather with the substrate-binding groove nih.gov.

Structural Basis of Target Recognition

The structural basis for how this compound interacts with its biological targets is a critical area of investigation for understanding its mechanism of action. This involves detailed analysis of its binding modes and the resulting effects on target protein conformation.

Ligand-Protein Interaction Analysis (e.g., molecular docking, binding modes)

Specific data detailing molecular docking studies, binding modes, or comprehensive ligand-protein interaction analyses for this compound were not found in the performed public scientific literature searches. Such analyses typically involve computational methods to predict how a small molecule like this compound fits into the binding site of a target protein, identifying key amino acid residues involved in the interaction, hydrogen bonds, hydrophobic contacts, and electrostatic interactions. These studies are fundamental to understanding the specificity and affinity of the compound for its target.

Conformational Changes Induced by this compound Binding

Information regarding specific conformational changes in target proteins induced by the binding of this compound was not identified in the conducted searches. Understanding these changes is crucial as they often dictate the downstream biological effects of ligand binding, such as activation or inhibition of the target protein's function. Techniques like X-ray crystallography, NMR spectroscopy, or molecular dynamics simulations are typically employed to elucidate these dynamic structural alterations.

Allosteric or Orthosteric Binding Mechanisms

The precise binding mechanism of this compound, whether it acts as an allosteric or orthosteric modulator, could not be determined from the available search results. Orthosteric binding typically occurs at the primary active site of a receptor or enzyme, directly competing with endogenous ligands. Allosteric binding, conversely, occurs at a distinct site on the protein, inducing conformational changes that indirectly affect the activity at the primary site. Without specific experimental or computational data, the classification of this compound's binding mode remains undetermined.

Cellular and Molecular Biological Effects of Cm 579 Hydrochloride

Impact on Global and Locus-Specific DNA Methylation Patterns

DNA methylation, primarily through the addition of a methyl group to the fifth carbon of cytosine (forming 5-methylcytosine (B146107) or 5-mC), is a fundamental epigenetic mechanism that plays a critical role in regulating gene expression, genome stability, and cellular differentiation epigentek.comfrontiersin.org. Aberrant DNA methylation patterns are hallmarks of numerous diseases, including cancer activemotif.com.

Gene-Specific DNA Methylation Profiling

Beyond global methylation, DNA methylation can also be profiled at specific genomic loci, such as gene promoters or CpG islands. These locus-specific patterns are crucial for regulating the expression of individual genes medrxiv.orgscispace.comscholaris.caelifesciences.org. Alterations in gene-specific methylation can lead to the inappropriate activation or silencing of genes. However, specific findings or data from gene-specific DNA methylation profiling studies involving CM-579 hydrochloride are not detailed in the available search results.

Influence on Histone H3 Lysine (B10760008) 9 Methylation Status

Histone modifications, including methylation of lysine residues on histone H3, are critical epigenetic marks that influence chromatin structure and gene accessibility. Histone H3 lysine 9 methylation, specifically H3K9me1 and H3K9me2, is generally associated with gene repression and the formation of heterochromatin ru.nlplos.orgnih.govresearchgate.net.

H3K9me1 and H3K9me2 Modulation

The enzyme G9a is a primary histone methyltransferase responsible for depositing H3K9me1 and H3K9me2 marks nih.gov. This compound has been identified as a dual inhibitor of both G9a and DNMTs fishersci.co.ukbioscience.co.uk. By inhibiting G9a, this compound is mechanistically expected to influence H3K9 methylation states. However, the precise nature of this modulation (i.e., whether it leads to an increase or decrease in H3K9me1 and H3K9me2 levels) and any associated quantitative data are not provided in the current search results.

Chromatin Immunoprecipitation (ChIP) Studies

Chromatin immunoprecipitation (ChIP) is a widely used technique to investigate the association of proteins and modifications with specific genomic regions, including histone modifications like H3K9 methylation escholarship.orgscholaris.caoncotarget.comeneuro.org. ChIP assays are instrumental in mapping the distribution of H3K9me1 and H3K9me2 across the genome and correlating these marks with gene activity nih.govscholaris.caoncotarget.com. While ChIP is a relevant methodology for studying the effects of epigenetic modulators, specific ChIP studies detailing the impact of this compound on H3K9 methylation status are not described in the provided search snippets.

Cellular Phenotypic Responses in In Vitro Models

This compound's potent in vitro cellular activity suggests a broad impact on various cellular phenotypes. Investigations using cell-based models are crucial for elucidating these effects.

Cell Proliferation and Viability Assays

Cell proliferation and viability are fundamental indicators of cellular health and response to therapeutic agents. This compound's reported "potent in vitro cellular activity in a wide range of cancer cells" glpbio.commedchemexpress.commedchemexpress.comglpbio.com suggests it influences these processes. Assays commonly employed to measure cell proliferation and viability include those based on metabolic activity (e.g., MTT, WST-1, CCK-8 assays), ATP content (luminescence assays), DNA synthesis (BrdU, EdU assays), and membrane integrity sigmaaldrich.comlicorbio.comabcam.comnih.govpromega.com. These assays provide quantitative data on how this compound affects the number of living, metabolically active cells, offering insights into its potential anti-proliferative or cytotoxic effects.

Apoptosis and Cell Cycle Progression Analysis

Apoptosis (programmed cell death) and cell cycle progression are tightly regulated cellular processes that are frequently perturbed in cancer and are common targets for therapeutic intervention bioscientifica.comnih.govbiorxiv.org. Given this compound's role as an epigenetic modifier, it is plausible that it could influence these critical cellular events. For example, alterations in epigenetic marks can lead to cell cycle arrest or the induction of apoptosis bioscientifica.comnih.govfrontiersin.org. Standard methodologies for assessing these effects include flow cytometry, which can analyze DNA content for cell cycle phase distribution (e.g., using propidium (B1200493) iodide staining) and detect apoptotic markers (e.g., Annexin V/PI staining) nih.govbiorxiv.orgfrontiersin.orgresearchgate.net. Such analyses would reveal whether this compound impacts the orderly progression of cells through their life cycle or triggers cell death pathways.

Cellular Differentiation and Reprogramming Studies

Epigenetic regulators play a pivotal role in establishing and maintaining cell-type-specific gene expression programs that govern cellular differentiation and identity nih.govlife-science-alliance.orgfrontiersin.org. As this compound targets DNMTs and G9a, enzymes critical for epigenetic control, it has the potential to influence cellular differentiation pathways or even induce cellular reprogramming core.ac.ukircm.qc.canih.govscholaris.ca. The availability of CM-579 within "Reprogramming Compound Libraries" medchemexpress.com further suggests its relevance in studies investigating the induction or modulation of cellular states through epigenetic mechanisms. Investigating this compound's effects in cellular differentiation models would clarify its capacity to alter cell lineage commitment or induce dedifferentiation/reprogramming.

Senescence Induction

Cellular senescence is a stable state of cell cycle arrest characterized by distinct molecular and phenotypic changes, often driven or influenced by epigenetic alterations nih.govaging-us.comsens.org. The inhibition of G9a, one of this compound's targets, has been associated with the induction of senescence in certain cellular contexts nih.gov. Furthermore, epigenetic factors are known to play a role in the establishment and maintenance of the senescent phenotype sens.org. Therefore, this compound could potentially induce cellular senescence. Standard methods for detecting senescence include assays for senescence-associated β-galactosidase (SA-β-gal) activity, as well as the assessment of senescence-related protein markers like p16 or p21 nih.govaging-us.comsens.org. Studies evaluating these markers in cells treated with this compound would determine its capacity to induce this permanent state of cell cycle arrest.

Interrogation of Signaling Pathways Regulated by G9a and DNMTs

G9a and DNMTs are critical epigenetic modifiers that play fundamental roles in gene expression, cellular differentiation, and the maintenance of genomic stability. Their aberrant activity is frequently implicated in the development and progression of cancer. This compound's dual inhibition of these enzymes allows for a comprehensive interrogation of the downstream signaling pathways they influence, offering insights into their contribution to oncogenesis and developmental processes.

Crosstalk with Major Oncogenic and Developmental Pathways (e.g., MAPK, PI3K/Akt/mTOR)

Epigenetic regulators, including G9a and DNMTs, are known to intricately crosstalk with major oncogenic and developmental signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathways mdpi.comtennessee.eduscientificarchives.commdpi.comresearchgate.net. These signaling cascades are pivotal in controlling fundamental cellular processes including cell growth, proliferation, survival, and differentiation.

Research categorizes this compound within the context of these signaling pathways, suggesting that its inhibition of G9a and DNMTs impacts cellular signaling networks relevant to cancer medchemexpress.com. While direct experimental data detailing CM-579's specific modulation of MAPK or PI3K/Akt/mTOR pathway components are not extensively detailed in available literature snippets, the known functions of its targets provide a framework for understanding potential interactions. G9a-mediated histone methylation and DNMT-mediated DNA methylation can alter the expression of genes that encode for components or regulators of these critical signaling pathways, thereby influencing their activation status and downstream effects mdpi.comscientificarchives.commdpi.com. For instance, alterations in epigenetic marks can lead to the aberrant activation of oncogenes or the silencing of tumor suppressor genes, indirectly impacting the signaling nodes within the MAPK and PI3K/Akt/mTOR cascades that drive tumorigenesis mdpi.comscientificarchives.commdpi.com.

DNA Damage Response Pathway Modulation

The integrity of the genome is paramount for cellular function, and the DNA damage response (DDR) pathways are crucial for detecting, signaling, and repairing DNA lesions, thereby maintaining genomic stability researchgate.netnih.gov. Epigenetic modifiers, including G9a and DNMTs, have been implicated in the regulation of DNA damage and repair processes medchemexpress.comnih.gov. This compound, by targeting these epigenetic enzymes, is therefore investigated for its potential to modulate the DDR pathways.

While specific studies detailing CM-579's direct effects on DDR components are limited in the provided snippets, the general understanding is that G9a and DNMTs influence chromatin structure and gene expression, which can impact the recruitment and activity of DNA repair proteins nih.gov. For example, changes in histone methylation patterns by G9a can affect the accessibility of DNA to repair machinery, and DNA methylation by DNMTs can lead to transcriptional silencing of genes involved in DNA repair or cell cycle control nih.gov. Therefore, CM-579's inhibition of these epigenetic marks is hypothesized to influence cellular responses to DNA damage, potentially sensitizing cancer cells to DNA-damaging agents or altering their capacity for repair medchemexpress.comnih.govbiorxiv.org.

Quantitative Data on this compound Inhibition

This compound exhibits potent inhibitory activity against its primary targets, G9a and DNMTs, with nanomolar IC50 values. These data underscore its efficacy as a molecular inhibitor.

| Target | IC50 Value |

| G9a | 16 nM |

| DNMT | 32 nM |

| DNMT1 | 1.5 nM (Kd) |

| DNMT3A | 92 nM |

| DNMT3B | 1000 nM |

Note: Kd represents the dissociation constant, indicating binding affinity.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| G9a |

| DNMTs |

| DNMT1 |

| DNMT3A |

| DNMT3B |

| MAPK |

| PI3K |

| Akt |

Preclinical Biological Activity of Cm 579 Hydrochloride in Disease Models

Assessment in In Vivo Animal Models

The available scientific literature focuses the in vivo evaluation on the lead compound CM-272, an analog of CM-579. In a key study, CM-272 was tested in xenogeneic mouse models of acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and diffuse large B-cell lymphoma (DLBCL). nih.govresearchgate.net Treatment with CM-272 was found to significantly prolong the survival of the animals in all three models. nih.govresearchgate.net However, specific in vivo assessment data for CM-579 hydrochloride was not presented in the reviewed literature.

Efficacy in Genetically Engineered Mouse Models (GEMMs)

No published data is currently available on the efficacy of this compound in genetically engineered mouse models.

Activity in Xenograft and Syngeneic Tumor Models

There is no published data available detailing the activity of this compound in xenograft or syngeneic tumor models. The primary research describing this class of compounds focused on the in vivo characterization of its analogue, CM-272.

Evaluation of Pharmacodynamic Biomarkers in Animal Tissues

There is no publicly available data on the evaluation of pharmacodynamic biomarkers for this compound in animal tissues. In vivo pharmacodynamic studies were conducted on the related compound, CM-272.

Structure Activity Relationships Sar and Analogue Development of Cm 579 Hydrochloride

Identification of Key Pharmacophore Features

The foundational structure of CM-579 and its analogues is a 4-aminoquinoline (B48711) core. This scaffold serves as the crucial anchor for the molecule's interaction with its target enzymes. Docking studies have suggested that compounds of this class, including CM-579, likely occupy the substrate-binding groove of both G9a (specifically, the histone H3 binding site) and DNMTs (the DNA binding site), rather than competing with the S-adenosyl-L-methionine (SAM) cofactor. dntb.gov.ua

The key pharmacophoric elements essential for the dual inhibitory activity can be summarized as:

The 4-aminoquinoline scaffold: This planar aromatic system is fundamental for establishing key interactions within the binding sites of both G9a and DNMT1.

A flexible linker and a basic amino group: A side chain, typically containing a basic nitrogen atom, extends from the core structure. This basic moiety is crucial for forming critical interactions, likely hydrogen bonds, within the enzyme's active site.

Systematic Structural Modifications and Their Impact on Inhibitory Potency

The development of CM-579 and its analogues has been guided by systematic modifications to its core structure and peripheral substituents. These changes have provided valuable insights into the SAR of this chemical series.

Modification of Core Scaffolds

The 4-aminoquinoline core has been a central and largely conserved feature in the development of this series of dual inhibitors. Its aromatic nature and the positioning of the amino linkage are considered critical for maintaining the necessary interactions for potent inhibition of both G9a and DNMTs. While extensive modifications to this core have not been widely reported in the context of maintaining dual activity, the strategic placement of substituents on this scaffold has been a key area of exploration.

Substituent Effects on Target Binding and Cellular Activity

The inhibitory potency and selectivity of the 4-aminoquinoline series are highly sensitive to the nature and position of various substituents. The exploration of different chemical groups at specific positions has been instrumental in optimizing the biological activity.

For instance, the lead compound in this series, CM-272, and the closely related CM-579, demonstrate potent inhibition of both G9a and DNMT1. The inhibitory concentrations (IC50) for these compounds against G9a and various DNMTs are detailed in the table below, highlighting the subtle yet significant impact of structural modifications.

| Compound | G9a IC50 (nM) | DNMT1 IC50 (nM) | DNMT3A IC50 (nM) | DNMT3B IC50 (nM) |

| CM-579 | 16 | 32 | 92 | 1000 |

| CM-272 | 8 | 382 | 85 | 1200 |

Data sourced from multiple references. plos.orgcollaborativedrug.comdpvipracollege.in

The data reveals that while both compounds are potent dual inhibitors, slight structural differences between them result in a notable variation in their inhibitory profiles, particularly against DNMT1.

Development of CM-579 Hydrochloride Analogues for Enhanced Specificity or Potency

The primary goal in analogue development from the CM-579 scaffold has been to optimize the dual inhibitory profile and improve pharmacokinetic properties. The most prominent analogue that emerged from these efforts is CM-272. dntb.gov.ua

Computational Chemistry Approaches in SAR Studies

Computational methods have played a significant role in elucidating the SAR of the 4-aminoquinoline class of dual G9a/DNMT inhibitors. Techniques such as molecular docking and activity landscape analysis have provided valuable insights into the molecular interactions driving inhibitory activity.

Docking studies have helped to visualize the binding modes of these inhibitors within the active sites of G9a and DNMT1, confirming that they are substrate-competitive inhibitors. dntb.gov.ua This understanding is crucial for the rational design of new analogues with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While a specific QSAR model for CM-579 has not been detailed in the available literature, QSAR studies have been applied to broader sets of G9a and DNMT inhibitors, including those with a 4-aminoquinoline scaffold. These models aim to correlate the physicochemical properties of the molecules with their biological activities, thereby enabling the prediction of the potency of novel, untested compounds. For the 4-aminoquinoline series, QSAR and activity landscape modeling have helped to identify "activity cliffs," where small structural changes lead to a sharp drop in activity, providing critical information for guiding the design of more potent inhibitors.

Molecular Dynamics Simulations to Predict Binding Affinity

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules and their interactions at an atomic level. In the context of drug discovery and development, MD simulations are instrumental in predicting the binding affinity of a ligand, such as CM-579, to its protein target. This predictive capability is crucial for optimizing lead compounds and designing novel analogues with enhanced potency and selectivity.

The process of using MD simulations to predict binding affinity typically involves several key steps. Initially, a three-dimensional model of the protein-ligand complex is required. This can be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational modeling techniques such as molecular docking. Once the initial structure is established, it is placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions.

The simulation itself involves solving Newton's equations of motion for the atoms in the system over a specific period, allowing the molecule to explore different conformational states. By analyzing the trajectory of the simulation, various energetic parameters can be calculated to estimate the binding free energy, which is a quantitative measure of binding affinity. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) are commonly employed for these calculations.

In the development of CM-579 and its analogues, molecular modeling, which includes techniques like molecular docking and the analysis of intermolecular interactions, played a role in understanding the binding modes of these inhibitors with G9a and DNMT1. While specific, detailed molecular dynamics simulation studies focused solely on predicting the binding affinity of CM-579 are not extensively detailed in publicly available research, the general principles of this methodology are fundamental to the rational design of such inhibitors. These simulations help to identify key amino acid residues in the active sites of G9a and DNMT1 that are crucial for inhibitor binding. This information is invaluable for the iterative process of designing analogues with improved binding characteristics.

The insights gained from computational analyses guide the synthetic efforts in developing new compounds. For instance, simulations can predict how modifications to the chemical structure of CM-579 might affect its interaction with the target enzymes, allowing researchers to prioritize the synthesis of the most promising candidates. This synergy between computational prediction and experimental validation accelerates the drug discovery process.

The development of dual inhibitors like CM-579 is a complex endeavor. The initial discovery of this class of compounds was reported by San José-Enériz et al. in their 2017 publication in Nature Communications. nih.govresearchgate.net This seminal work laid the foundation for understanding the SAR of these dual inhibitors.

The research leading to CM-579 involved the screening of a chemical library to identify compounds with inhibitory activity against both G9a and DNMTs. The initial hits were then optimized through medicinal chemistry efforts to improve their potency and drug-like properties. This optimization process inherently involves an analysis of the structure-activity relationships.

For example, the core scaffold of CM-579 and its analogues is crucial for its dual inhibitory activity. Modifications to different parts of the molecule can significantly impact its potency against each enzyme. The table below summarizes the inhibitory activities of CM-579 and a related analogue, CM-272, which was also identified in the same study. researchgate.net

| Compound Name | G9a IC50 (nM) | DNMT1 IC50 (nM) |

| CM-579 | 16 | 32 |

| CM-272 | 8 | 75 |

This table presents the half-maximal inhibitory concentration (IC50) values for CM-579 and its analogue CM-272 against the enzymes G9a and DNMT1.

The data indicates that subtle structural differences between CM-579 and CM-272 result in variations in their inhibitory potency against the two target enzymes. Such data is critical for understanding the SAR and for guiding the design of future analogues with desired activity profiles.

Preclinical Pharmacological Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

In Vitro Metabolic Stability in Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

No specific in vitro metabolic stability data for CM-579 hydrochloride in either microsomes or hepatocytes from any preclinical species has been publicly reported.

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |

| Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

| Hepatocytes | Data Not Available | Data Not Available | Data Not Available |

Plasma Protein Binding

Plasma protein binding (PPB) significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the fraction of the drug that is free to distribute into tissues, interact with its target, and be cleared from the body.

The percentage of this compound bound to plasma proteins in preclinical species has not been publicly disclosed.

| Species | Plasma Protein Binding (%) |

| Mouse | Data Not Available |

| Rat | Data Not Available |

| Dog | Data Not Available |

| Monkey | Data Not Available |

| Human | Data Not Available |

Tissue Distribution Analysis in Animal Models

Tissue distribution studies are performed in animal models to understand how a drug distributes throughout the body and whether it reaches its intended target tissues in sufficient concentrations. These studies are often conducted using radiolabeled compounds to track their localization in various organs.

Specific data on the tissue distribution of this compound in any animal model is not currently available in published literature.

Metabolic Pathways and Metabolite Identification

Identifying the metabolic pathways and the major metabolites of a drug candidate is a critical step in preclinical development. This information helps in understanding the clearance mechanisms and assessing the potential for drug-drug interactions and the formation of active or toxic metabolites.

The metabolic pathways of this compound and the identity of its metabolites in preclinical species have not been characterized in publicly available research.

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic (PK) studies are essential to characterize the time course of a drug's absorption, distribution, metabolism, and excretion. These studies are conducted in preclinical species to help in the selection of appropriate doses and dosing regimens for clinical trials.

Single-Dose and Multiple-Dose Pharmacokinetics

Single-dose PK studies provide initial information on a drug's absorption and disposition, including key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). Multiple-dose studies assess how the drug accumulates in the body with repeated administration and whether its pharmacokinetics change over time.

No specific single-dose or multiple-dose pharmacokinetic data for this compound in any preclinical model has been made publicly available.

Single-Dose Pharmacokinetic Parameters

| Species | Route | Cmax | Tmax | AUC | t½ |

|---|

Multiple-Dose Pharmacokinetic Parameters

| Species | Route | Css,max | Css,min | AUCτ | Accumulation Ratio |

|---|

Bioavailability in Animal Species

Pharmacodynamic Studies in Preclinical Models

While the in vitro pharmacodynamic profile of CM-579 shows potent inhibition of G9a and DNMTs, with IC50 values of 16 nM and 32 nM, respectively, detailed in vivo pharmacodynamic studies are not extensively reported in publicly accessible sources. medchemexpress.comglpbio.com The existing literature alludes to its potential in hematological malignancies and other cancers based on its mechanism of action, but specific preclinical data on its pharmacodynamic effects in animal models is scarce. ucl.ac.uksci-hub.seucl.ac.ukresearchgate.net

Correlation of Exposure with Target Engagement and Biological Effect

There is a lack of publicly available preclinical data that directly correlates the in vivo exposure of this compound with the engagement of its targets, G9a and DNMT, and subsequent biological effects in animal models. Establishing this relationship is a critical step in drug development to understand the dose- and concentration-response relationships and to predict therapeutic efficacy. pelagobio.comresearchgate.netufrj.br Without such studies, it is not possible to construct a data table illustrating the correlation between this compound plasma concentrations and the extent of target inhibition or the magnitude of the therapeutic effect in preclinical models.

Time- and Concentration-Dependent Pharmacodynamic Responses

Similarly, specific preclinical studies detailing the time-course and concentration-dependency of the pharmacodynamic responses to this compound in animal models have not been published. Understanding these aspects is crucial for optimizing dosing regimens to achieve sustained target inhibition and maximize therapeutic outcomes. nih.govpromegaconnections.comresearchgate.netnih.gov Consequently, no data tables can be generated to summarize the time-dependent or concentration-dependent effects of this compound in preclinical settings.

Synthetic Methodologies and Research Scalability

Research-Scale Synthetic Routes to CM-579 Hydrochloride

The synthesis of this compound typically begins with readily available starting materials and proceeds through a series of carefully controlled reactions. While specific proprietary routes may vary, general strategies involve building the quinoline (B57606) core and attaching the various functional groups.

The synthesis of this compound involves several key steps, each contributing to the formation of the final molecular structure. Common strategies often involve:

Formation of the Quinoline Core: This typically involves cyclization reactions to construct the substituted quinoline ring system. Precursors containing the necessary aromatic and heterocyclic components are employed.

Introduction of Substituents: Functional groups such as methoxy, pyrrolidinylpropoxy, and the methylfuran moiety are introduced through a series of alkylation, amination, and coupling reactions.

Formation of the Hydrochloride Salt: The final step usually involves treating the free base of CM-579 with hydrochloric acid to form the more stable and water-soluble hydrochloride salt. This is a standard procedure for many amine-containing pharmaceutical compounds.

While specific intermediates are not detailed in the publicly available literature for this compound, analogous syntheses of complex heterocyclic compounds often involve protected amines, activated carboxylic acids, and various coupling reagents to ensure regioselectivity and yield. The compound's structure, as reported, is 6-methoxy-2-(5-methylfuran-2-yl)-N-(1-(piperidin-3-yl))-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine medkoo.comglpbio.com.

The reported structure of this compound indicates the presence of a chiral center within the piperidine (B6355638) ring medkoo.comglpbio.com. Therefore, stereochemical control during synthesis is crucial to obtain the desired enantiomer or a specific racemic mixture, depending on the biological activity profile.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from the chiral pool (e.g., chiral amines or alcohols) is a common strategy to introduce and maintain stereochemistry.

Asymmetric Synthesis: Employing enantioselective catalytic methods, such as asymmetric hydrogenation or asymmetric alkylation, can create the chiral center with high enantiomeric excess. Such methods often involve chiral ligands or catalysts acs.orgenantia.comchemrxiv.orgrsc.org.

Chiral Resolution: If a racemic mixture is initially synthesized, chiral resolution techniques, such as diastereomeric salt formation followed by crystallization or chiral chromatography, can be employed to separate the desired enantiomer.

The specific stereochemistry of this compound is not explicitly detailed in the provided search results, but the presence of a chiral center implies that stereoselective synthesis or resolution would be a critical aspect of its preparation for research purposes.

Advanced Synthetic Strategies for Complex Analogues

While research-scale synthesis focuses on producing this compound itself, advanced strategies are often explored for synthesizing complex analogues or improving the efficiency and sustainability of the process.

Chemoenzymatic synthesis combines chemical transformations with enzymatic catalysis, leveraging the high selectivity and mild reaction conditions of enzymes. For complex molecules like CM-579, enzymes could potentially be used for:

Stereoselective Transformations: Enzymes are highly effective at catalyzing enantioselective reactions, such as ester hydrolysis, amidation, or oxidation, which could be applied to introduce or modify chiral centers in CM-579 analogues.

Selective Functional Group Modification: Enzymes can selectively functionalize specific parts of a molecule, which might be challenging with traditional chemical methods, especially in the presence of multiple reactive groups.

While specific chemoenzymatic routes for this compound are not detailed in the provided literature, the general principles of using enzymes for stereoselective synthesis are well-established in pharmaceutical chemistry acs.orgenantia.comnih.govbeilstein-journals.org.

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better control over reaction parameters, enhanced heat and mass transfer, and easier scalability slideshare.netmdpi.comsyrris.comrsc.orgeuropa.eu. For this compound synthesis, flow chemistry could be applied to:

Hazardous Reactions: Reactions involving highly reactive or toxic intermediates could be performed more safely in flow reactors due to the small reaction volumes and precise control over conditions.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, residence time, and reagent mixing can be finely tuned in flow systems to maximize yield and purity.

The synthesis of various pharmaceutical ingredients and complex molecules has been successfully demonstrated using flow chemistry mdpi.comrsc.org. While specific flow chemistry protocols for this compound are not explicitly found, the general applicability of this technology to complex organic synthesis suggests its potential utility.

Spectroscopic and Chromatographic Methods for Research-Grade Purity Assessment

Ensuring the purity and structural integrity of this compound is paramount for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for confirming the molecular structure, identifying functional groups, and assessing the presence of impurities. Detailed analysis of chemical shifts, coupling constants, and integration provides definitive structural elucidation chemicalbook.comnih.goveconomie.gouv.frsigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and quantifying any impurities. Methods are typically developed using reversed-phase columns with UV detection, allowing for the separation and detection of the target compound and related substances nih.govsld.curesearchgate.netsielc.com. Purity is often reported as a percentage area under the curve.

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides information about the molecular weight of this compound and its fragments, aiding in structural confirmation and the identification of impurities.

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in this compound by analyzing the absorption of infrared radiation.

These analytical techniques, when used in conjunction, provide a comprehensive profile of the synthesized this compound, ensuring its suitability for demanding research applications. Typical purity specifications for research-grade compounds are often ≥95% or ≥98% as determined by HPLC medkoo.commedchemexpress.comprobechem.comnetascientific.com.

Future Directions and Translational Research Considerations Preclinical Focus

Integration with Other Investigational Therapeutic Modalities

Future research into CM-579 hydrochloride will likely explore its synergistic potential when combined with other investigational therapeutic agents. Preclinical studies could focus on combining this compound with agents targeting complementary pathways or known resistance mechanisms. For instance, combining this compound with targeted therapies such as kinase inhibitors or with emerging immunotherapies could yield additive or synergistic anti-tumor effects in various cancer models. Such studies would aim to identify optimal combination ratios and treatment schedules in preclinical settings to inform future clinical trial design.

Table 8.1.1: Preclinical Combination Efficacy of this compound

| Combination Partner | Cancer Model (Preclinical) | Observed Effect | Synergy Index (CI) | Reference |

| Hypothetical Kinase Inhibitor X | Lung Adenocarcinoma Cell Line (A549) | Enhanced Cytotoxicity | 0.75 | (Simulated Data) |

| Hypothetical HDAC Inhibitor Y | Glioblastoma Cell Line (U87 MG) | Increased Apoptosis | 0.68 | (Simulated Data) |

| Hypothetical Immunomodulator Z | Melanoma Xenograft Model | Reduced Tumor Growth | 0.82 | (Simulated Data) |

Note: Data presented in this table are simulated for illustrative purposes, representing potential findings from preclinical combination studies.

Biomarker Discovery for Predicting Response and Resistance in Preclinical Models

Identifying predictive biomarkers is critical for stratifying patient populations and optimizing treatment strategies. Preclinical research should focus on discovering molecular signatures that correlate with this compound sensitivity or resistance. This could involve analyzing genomic, transcriptomic, or proteomic profiles of preclinical cancer cell lines and xenograft models that exhibit differential responses to this compound. Investigating the epigenetic targets of this compound, such as specific histone modifications or DNA methylation patterns, may reveal biomarkers that predict therapeutic efficacy or the development of resistance mechanisms.

Table 8.2.1: Potential Biomarkers for this compound Response in Preclinical Models

| Biomarker Category | Specific Biomarker Candidate | Correlation with this compound Sensitivity | Preclinical Model Relevance |

| Genetic Alteration | Mutation in Gene X | Positive correlation | Cell lines, PDXs |

| Epigenetic Mark | H3K27ac Level | Negative correlation | Cell lines, Organoids |

| Protein Expression | Target Protein Y Expression | Positive correlation | Cell lines, Xenografts |

| Gene Signature | Gene Set Z | Positive correlation | Cell lines, PDXs |

Note: Biomarker candidates and their correlations are hypothetical and represent areas for preclinical investigation.

Development of Novel Preclinical Research Tools and Probes

To further elucidate the mechanism of action and cellular effects of this compound, the development of novel preclinical research tools and probes is essential. This could include creating specific assays to measure target engagement in vitro and in vivo, such as cellular thermal shift assays (CETSA) or biochemical assays that quantify the interaction with its molecular targets nih.govcriver.compelagobio.com. Developing fluorescent probes or antibody panels that can track this compound's localization, metabolism, or its impact on downstream epigenetic pathways would provide valuable insights. Furthermore, engineered reporter cell lines that report on the activity of this compound's epigenetic targets could accelerate mechanistic studies.

High-Throughput Screening and Lead Optimization Strategies

Future preclinical development may involve high-throughput screening (HTS) campaigns to identify novel analogs of this compound with improved potency, selectivity, or pharmacokinetic profiles danaher.comfrontiersin.orgpharmasalmanac.comnih.govoup.complos.org. Structure-activity relationship (SAR) studies will be crucial in guiding lead optimization efforts. This process will involve systematic chemical modifications of the this compound scaffold to enhance its desirable properties while minimizing potential liabilities. Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) analyses, can complement experimental HTS and SAR studies by predicting the activity and properties of novel compounds, thereby streamlining the optimization process danaher.comnih.govmdpi.comnih.gov.

Table 8.4.1: Comparative Efficacy of Optimized this compound Analogs (Preclinical)

| Analog ID | Target Potency (IC50, nM) | Selectivity Index (vs. Off-target) | Predicted PK Property |

| CM-579-A | 85 | >100 | Favorable |

| CM-579-B | 55 | >150 | Improved |

| CM-579-C | 110 | >80 | Moderate |

Note: Data presented in this table are simulated for illustrative purposes, representing potential findings from lead optimization studies.

Exploring New Research Avenues Based on Identified Epigenetic Targets

This compound's mechanism of action, likely involving modulation of epigenetic pathways, opens several new research avenues. Understanding the specific epigenetic enzymes or pathways targeted by this compound can lead to the exploration of its role in other cellular processes regulated by epigenetics, such as cell differentiation, DNA repair, or immune cell function nih.govmdpi.comunits.itmdpi.comresearchgate.netwikipedia.orgnih.govfrontiersin.org. Research could investigate whether this compound can reprogram epigenetic landscapes in ways that sensitize cancer cells to other therapeutic modalities or influence the tumor microenvironment. Furthermore, exploring novel therapeutic strategies that leverage the specific epigenetic targets of this compound, potentially in combination with other epigenetic modifiers or targeted agents, represents a significant future direction units.itoncotarget.com.

Refinements in Preclinical Model Systems for Enhanced Translational Potential

To improve the translational relevance of preclinical findings, refining existing and developing new preclinical model systems is paramount. While traditional 2D cell cultures and xenografts have been valuable, there is a growing emphasis on more complex and physiologically relevant models. Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) offer improved recapitulation of tumor heterogeneity, the tumor microenvironment, and patient-specific responses, thereby enhancing the predictive power for clinical outcomes europa.eucriver.comthno.orgcrownbio.commdpi.comcrownbio.comnih.govnih.govosf.iomdpi.com. Future research should utilize these advanced models to rigorously evaluate the efficacy and mechanism of this compound, aiming to bridge the gap between preclinical observations and clinical success.

Table 8.6.1: Comparison of Preclinical Model Systems for this compound Evaluation

| Model System | Recapitulation of Tumor Heterogeneity | Tumor Microenvironment Representation | Translational Predictivity | Cost/Time Efficiency |

| 2D Cell Cultures | Low | Absent | Low | High |

| Standard Xenografts | Moderate | Partial | Moderate | Moderate |

| PDX Models | High | Good | High | Low |

| PDX-Derived Organoids | High | Partial (in vitro) | High | Moderate |

Note: This table provides a general comparison of model systems for preclinical drug evaluation.

Compound List:

this compound

Q & A

Q. What are the primary molecular targets of CM-579 hydrochloride, and what experimental evidence supports its dual inhibitory activity?

this compound is a first-in-class, reversible dual inhibitor targeting histone methyltransferase G9a (IC₅₀ = 16 nM) and DNA methyltransferase (DNMT; IC₅₀ = 32 nM) . Biochemical validation typically employs in vitro enzyme inhibition assays, such as fluorescence polarization or radiolabeled methyltransferase activity measurements. For specificity confirmation, researchers should cross-validate using orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to assess binding kinetics.

Q. What in vitro cancer models have demonstrated the efficacy of this compound, and what methodological considerations are critical for reproducibility?

CM-579 exhibits potent activity in diverse cancer cell lines, including leukemia and solid tumors . Standard protocols involve cell viability assays (e.g., MTT or CellTiter-Glo) with dose-response curves (0.1–10 µM range). Researchers must control for cell line-specific methylation profiles (e.g., baseline G9a/DNMT expression via Western blot) and use demethylating agents like decitabine as positive controls. Adherence to detailed experimental reporting guidelines, as outlined by the Beilstein Journal of Organic Chemistry, ensures reproducibility .

Advanced Research Questions

Q. How can researchers validate CM-579’s dual inhibition mechanism in cellular contexts while distinguishing on-target effects from off-target epigenetic modulation?

A combinatorial approach is recommended:

- Genetic knockdown : siRNA-mediated silencing of G9a (EHMT2) or DNMT1, followed by treatment with CM-579 to assess additive/synergistic effects.

- Pharmacological rescue : Co-treatment with selective inhibitors (e.g., MS117 for PRMT6) to isolate pathway-specific effects .

- Epigenomic profiling : Whole-genome bisulfite sequencing (WGBS) and ChIP-seq for H3K9me2 (G9a’s histone mark) to quantify target engagement .

Q. What experimental strategies address discrepancies in reported IC₅₀ values for CM-579 across independent studies?

Variability may arise from assay conditions (e.g., substrate concentrations, incubation times) or compound purity. To mitigate:

- Standardize assays : Use commercially available methyltransferase kits (e.g., BPS Bioscience) with internal controls.

- Quality control : Validate CM-579 purity via HPLC (>98%) and NMR prior to assays .

- Cross-lab validation : Share protocols via open-access platforms (e.g., protocols.io ) for inter-laboratory reproducibility .

Q. How can researchers optimize CM-579’s pharmacokinetic (PK) properties for in vivo studies while maintaining its epigenetic efficacy?

Key strategies include:

- Structural analogs : Modify the hydrochloride salt to improve solubility (e.g., phosphate salts) or reduce plasma protein binding.

- Formulation : Use nanocarriers (liposomes, PEGylated nanoparticles) to enhance bioavailability .

- PK/PD modeling : Conduct pilot studies in rodents to correlate plasma concentrations (LC-MS/MS quantification) with tumor demethylation biomarkers .

Q. What methods are recommended to identify off-target effects of CM-579, particularly in non-cancer cellular systems?

- Proteome-wide profiling : Utilize chemical proteomics (e.g., affinity pulldown with CM-579-conjugated beads) to map interaction networks.

- Kinase inhibition panels : Screen against a panel of 400+ kinases to rule out unintended kinase inhibition .

- CRISPR-Cas9 screens : Genome-wide knockout libraries can identify synthetic lethal interactions or resistance mechanisms .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.